Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
The compound you’re asking about contains a benzo[d]oxazol-2-yl group and a piperidin-4-yl group. Compounds with these groups are often used in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like mass spectrometry, HRMS, and 1H and 13C NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the formation of an imidazole ring from two methanimine derivatives, which likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their specific structures. Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Tissue Distribution and Anthelmintic Applications
Research on similar carbamate compounds has demonstrated broad-spectrum anthelmintic efficacy, indicating potential applications in treating parasitic infections. For instance, studies on compounds such as methyl-N[5[[4‐(2‐pyridinyl)‐1‐piperazinyl]carbonyl]‐1H‐benzimidazol‐2‐yl] carbamate have shown effectiveness against intestinal and systemic parasitism, with detailed investigations on tissue distribution and excretion in animal models (Nagaraja et al., 2000).
Antitumor Activity
Compounds structurally related to Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate have been evaluated for their antitumor properties. Research on methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate showed activity against various tumors, highlighting the influence of administration routes and formulations on effectiveness, with low toxicity at therapeutic doses suggesting potential for clinical application (Atassi & Tagnon, 1975).
Agricultural Use and Nanoparticle Delivery Systems
In agriculture, carbamate derivatives such as carbendazim have been used for fungal disease control. Research into the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and similar fungicides offers insights into enhancing the efficiency and reducing environmental toxicity of these chemicals (Campos et al., 2015).
Antimicrobial Activity and Molecular Docking Studies
Synthesis and evaluation of novel compounds with structural similarities, including various substituted phenyl-1,3,4-oxadiazoles, have shown significant antibacterial and moderate antifungal activities. Molecular docking studies have further supported these findings, suggesting the potential of these compounds in developing new antimicrobial agents (Vankadari et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate are not fully known. Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the derivative.
Cellular Effects
The cellular effects of this compound are currently unknown. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUKMQVJIVZTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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